molecular formula C16H14N2O B14302940 6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine CAS No. 112330-60-6

6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine

Cat. No.: B14302940
CAS No.: 112330-60-6
M. Wt: 250.29 g/mol
InChI Key: HEODBMGSKHKYPK-UHFFFAOYSA-N
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Description

6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal and pharmaceutical chemistry due to their diverse biological activities . This compound is characterized by a pyrido[2,3-c]azepine core with a methoxy group at the 6th position and a phenyl group at the 9th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine can be achieved through various synthetic routes. One common method involves the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This reaction typically requires the use of lithiated allenes or alkynes and isothiocyanates as reagents. The reaction conditions often involve refluxing in xylene to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and phenyl groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and phenyl groups enhances its potential as a versatile scaffold for drug development and other applications.

Properties

CAS No.

112330-60-6

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

6-methoxy-9-phenyl-5H-pyrido[2,3-c]azepine

InChI

InChI=1S/C16H14N2O/c1-19-14-10-13-8-5-9-17-16(13)15(18-11-14)12-6-3-2-4-7-12/h2-9,11H,10H2,1H3

InChI Key

HEODBMGSKHKYPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C2=C(C1)C=CC=N2)C3=CC=CC=C3

Origin of Product

United States

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